Cas no 2229321-16-6 (2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)

2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
- EN300-1964325
- 2229321-16-6
- 2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
-
- インチ: 1S/C6H7F2NO3/c1-11-5-2-4(12-9-5)6(7,8)3-10/h2,10H,3H2,1H3
- InChIKey: ABZDFPPYWHMBPS-UHFFFAOYSA-N
- ほほえんだ: FC(CO)(C1=CC(=NO1)OC)F
計算された属性
- せいみつぶんしりょう: 179.03939941g/mol
- どういたいしつりょう: 179.03939941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.5Ų
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964325-0.05g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.05g |
$1368.0 | 2023-06-01 | ||
Enamine | EN300-1964325-1.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 1g |
$1629.0 | 2023-06-01 | ||
Enamine | EN300-1964325-2.5g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 2.5g |
$3191.0 | 2023-06-01 | ||
Enamine | EN300-1964325-10.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 10g |
$7004.0 | 2023-06-01 | ||
Enamine | EN300-1964325-0.25g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.25g |
$1498.0 | 2023-06-01 | ||
Enamine | EN300-1964325-5.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 5g |
$4722.0 | 2023-06-01 | ||
Enamine | EN300-1964325-0.1g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.1g |
$1433.0 | 2023-06-01 | ||
Enamine | EN300-1964325-0.5g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.5g |
$1563.0 | 2023-06-01 |
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-olに関する追加情報
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
The compound 2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol (CAS No. 229378166) is a chemically synthesized organic molecule with a unique structure that combines fluorine atoms and a hydroxyl group. This compound belongs to the class of alcohols and features a substituted oxazole ring, which is a heterocyclic aromatic compound. The presence of fluorine atoms in its structure contributes to its distinct chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacokinetic properties such as bioavailability and stability. The difluoro moiety in this compound is particularly interesting as it can influence the molecule's lipophilicity and metabolic stability. Researchers have explored the synthesis of similar fluorinated compounds using various methods, including nucleophilic substitution and coupling reactions, to optimize their chemical properties for specific applications.
The oxazole ring in 2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol adds another layer of complexity to its structure. Oxazole derivatives are known for their biological activity and have been studied for their potential as antimicrobial agents, antioxidants, and anticancer drugs. The methoxy group attached to the oxazole ring further modulates the electronic properties of the molecule, making it a promising candidate for further investigation in medicinal chemistry.
One of the key areas of research involving this compound is its interaction with biological systems. Studies have shown that fluorinated oxazole derivatives can exhibit selective binding to certain proteins or enzymes, which could be exploited for therapeutic purposes. For instance, recent research has focused on the development of difluoro oxazole-containing molecules as inhibitors of kinase enzymes involved in cancer progression. These findings underscore the potential of this compound as a lead molecule in drug design.
In addition to its biological applications, 2,2-Difluoro-2-(3-methoxy-1,2 oxazol 5 yl)ethan 1 ol has also been studied for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials such as polymers or nanoparticles. Researchers are exploring methods to incorporate this compound into polymer matrices to enhance their mechanical and thermal stability.
The synthesis of this compound involves a multi-step process that typically includes the formation of the oxazole ring followed by fluorination and hydroxylation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of similar compounds. These developments are expected to lower the cost of production and increase accessibility for further research.
From an environmental standpoint, understanding the degradation pathways of difluoro oxazole-containing compounds is crucial for assessing their environmental impact. Studies have shown that these compounds can undergo biodegradation under specific conditions, but further research is needed to evaluate their long-term effects on ecosystems.
In conclusion, CAS No 29378166, or difluoro 3 methoxy oxazole ethan ol, represents a versatile molecule with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers in pharmaceuticals, materials science, and environmental chemistry. As ongoing studies continue to uncover its properties and applications, this compound is poised to play a key role in advancing scientific knowledge and technological innovation.
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